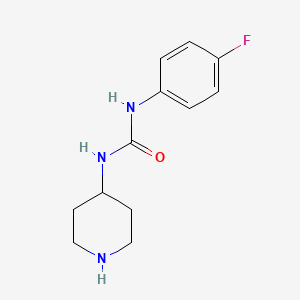

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Übersicht

Beschreibung

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a chemical compound characterized by the presence of a fluorophenyl group and a piperidinyl group linked through a urea moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea typically involves the reaction of 4-fluoroaniline with piperidine and an isocyanate derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like sodium methoxide.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea has found applications in various scientific domains:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperidinyl group contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)-3-(piperidin-4-yl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which may alter its reactivity and biological activity.

1-(4-Fluorophenyl)-3-(piperidin-4-yl)carbamate:

1-(4-Fluorophenyl)-3-(piperidin-4-yl)amide: The amide analog shows variations in its chemical behavior and interaction with biological targets.

Biologische Aktivität

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties and its role as an inhibitor of soluble epoxide hydrolase (sEH). This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

- Chemical Name : this compound

- Molecular Formula : C12H16FN3O

- Molecular Weight : 227.27 g/mol

- CAS Number : 913634-46-5

The biological activity of this compound is primarily attributed to its ability to inhibit sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound can enhance the levels of EETs, which possess vasodilatory and anti-inflammatory properties. This mechanism has implications for various therapeutic areas, including cardiovascular diseases and cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated its antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) using the MTT assay.

Data Table: Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 5.67 |

| HCT116 | 6.23 | |

| PC3 | 7.45 |

These results indicate that the compound exhibits significant cytotoxicity across different cancer types, suggesting its potential as a lead compound for further development in anticancer therapies.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have demonstrated that modifications in the structure of piperidine derivatives can lead to improved bioavailability and metabolic stability. For instance, the introduction of a fluorine atom in the para position of the phenyl ring enhances the compound's pharmacokinetic profile by improving solubility and reducing metabolic degradation.

Case Study: Structure-Activity Relationship (SAR)

A study explored various analogs of this compound to determine the impact of structural changes on biological activity. The following modifications were assessed:

- N-acyl substitution : Enhanced potency was observed with small N-acyl groups.

- Phenyl ring modifications : The presence of halogen substituents improved enzyme interaction and stability.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAONUYLBSXAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.